Cas no 14769-74-5 (Imidazo[2,1-b]thiazole,2,3,5,6-tetrahydro-6-phenyl-, (6R)-)

Imidazo[2,1-b]thiazole,2,3,5,6-tetrahydro-6-phenyl-, (6R)- structure
14769-74-5 structure
Productnaam:Imidazo[2,1-b]thiazole,2,3,5,6-tetrahydro-6-phenyl-, (6R)-
CAS-nummer:14769-74-5
MF:C11H12N2S
MW:204.291380882263
CID:162599
PubChem ID:66374

Imidazo[2,1-b]thiazole,2,3,5,6-tetrahydro-6-phenyl-, (6R)- Chemische en fysische eigenschappen

Naam en identificatie

    • Imidazo[2,1-b]thiazole,2,3,5,6-tetrahydro-6-phenyl-, (6R)-
    • (+)-2,3,5,6-Tetrahydro-6-phenylimidazo(2,1-b)thiazole
    • (+)-Tetramisole
    • (6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
    • (R)-(+)-Tetramisole
    • Dexamisol
    • Dexamisol [INN-Spanish]
    • Dexamisole [USAN:INN]
    • Dexamisolum
    • Dexamisolum [INN-Latin]
    • Dextramisole
    • d-Tetramisole
    • Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (R)-
    • Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (R)-(+)-
    • UNII-UMH46V5U01
    • dexamisole
    • (6R)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole
    • (6R)-6β-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • D03708
    • CS-0068175
    • R 12,563 FREE BASE
    • Dexamisole (USAN/INN)
    • DEXAMISOLE [INN]
    • Lopac-L-9756
    • CHEMBL1369896
    • UMH46V5U01
    • CHEBI:77282
    • NCGC00015620-01
    • NCGC00016722-01
    • NS00085574
    • AKOS040746756
    • 14769-74-5
    • Lopac-T-1512
    • R 12,563 [AS HYDROCHLORIDE]
    • NCGC00015620-02
    • NCGC00016722-02
    • DEXAMISOLE [USAN]
    • Q27146864
    • (+)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • R-12563 FREE BASE
    • CAS-16595-80-5-Batch2
    • SCHEMBL123414
    • EINECS 238-837-0
    • (+)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
    • CAS-16595-80-5
    • DTXSID30163778
    • Tetramisole, (r)-
    • HY-119426
    • Inchi: InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m0/s1
    • InChI-sleutel: HLFSDGLLUJUHTE-JTQLQIEISA-N
    • LACHT: C1=CC=C([C@@H]2CN3CCSC3=N2)C=C1

Berekende eigenschappen

  • Exacte massa: 204.07226
  • Monoisotopische massa: 204.07211956g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 1
  • Complexiteit: 246
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 40.9Ų
  • XLogP3: 1.8

Experimentele eigenschappen

  • PSA: 15.6

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